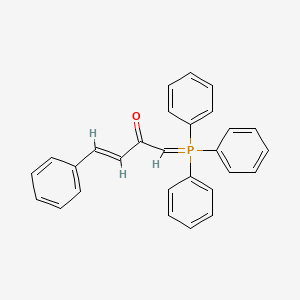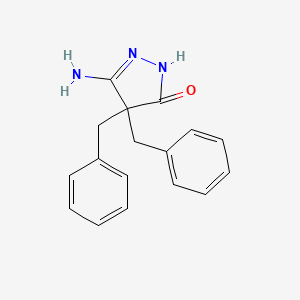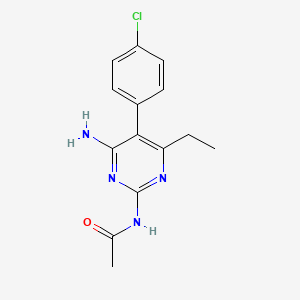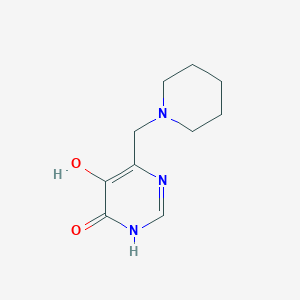![molecular formula C18H18ClN3O B12920982 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-23-4](/img/structure/B12920982.png)
4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is a derivative of acridine, a class of compounds known for their broad range of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities . This compound, in particular, has shown promise in clinical studies due to its unique chemical structure and biological properties .
Métodos De Preparación
The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide involves DNA intercalation, where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . The compound’s ability to inhibit both topoisomerase I and II enzymes contributes to its anticancer activity .
Comparación Con Compuestos Similares
9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide is unique due to its dual topoisomerase I/II inhibition and its ability to overcome multidrug resistance . Similar compounds include:
Amsacrine (m-AMSA): Another acridine derivative used in cancer treatment, primarily for leukemia.
Triazoloacridone (C-1305): Known for its anticancer properties and clinical studies.
Other acridine derivatives: Various other derivatives have been synthesized and studied for their biological activities.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the uniqueness of 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide .
Propiedades
Número CAS |
89459-23-4 |
|---|---|
Fórmula molecular |
C18H18ClN3O |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
9-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-22(2)11-10-20-18(23)14-8-5-7-13-16(19)12-6-3-4-9-15(12)21-17(13)14/h3-9H,10-11H2,1-2H3,(H,20,23) |
Clave InChI |
FWRXXQLUCNPCOM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B12920943.png)

![N-[4-Chloro-6-(3-fluoroanilino)pyrimidin-2-yl]-L-leucine](/img/structure/B12920958.png)
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


